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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of GSK046, a potent and

selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal

(BET) family of proteins. The information presented herein is supported by experimental data to

aid in the evaluation of GSK046 for research and drug development purposes.

Introduction to GSK046
GSK046, also known as iBET-BD2, is a chemical probe designed to selectively target the

second bromodomain of the BET protein family, which includes BRD2, BRD3, BRD4, and

BRDT.[1][2][3][4] These proteins are crucial epigenetic readers that recognize acetylated lysine

residues on histones, thereby playing a pivotal role in the regulation of gene transcription.[5] By

inhibiting a specific domain within this protein family, GSK046 allows for the dissection of the

distinct biological functions of BD1 and BD2, offering a more targeted approach compared to

pan-BET inhibitors.[4][6] This selectivity may provide a path to mitigate some of the adverse

effects observed with broader-spectrum BET inhibitors in clinical settings.[4]

Selectivity Profile of GSK046
The selectivity of GSK046 has been quantitatively assessed against the individual

bromodomains of the BET family using various biochemical assays. The data consistently

demonstrates a strong preference for the BD2 domain over the highly homologous BD1

domain.[7]
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Biochemical Potency and Selectivity Data
The following tables summarize the in vitro potency (IC50) and binding affinity (Kd) of GSK046
for the first (BD1) and second (BD2) bromodomains of the BET family proteins.

Table 1: GSK046 Potency (IC50) in TR-FRET Assays

Target Bromodomain pIC50 IC50 (nM)

BRD2 (BD1) 5.0 ~10,000

BRD2 (BD2) 6.6 264[1][2][3]

BRD3 (BD1) 4.4 ~40,000

BRD3 (BD2) 7.0 98[1][2][3]

BRD4 (BD1) 4.2 ~63,000

BRD4 (BD2) 7.3 49[1][2][3]

BRDT (BD1) < 4.3 >50,000

BRDT (BD2) 6.7 214[1][2][3]

Data sourced from EUbOPEN

and referenced publications.[1]

[2][3]

Table 2: GSK046 Binding Affinity (Kd) in BROMOscan Assays
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Target Bromodomain Kd (nM)

BRD2 (BD1) 1621

BRD2 (BD2) 35

BRD3 (BD1) 2082

BRD3 (BD2) 32

BRD4 (BD1) 769

BRD4 (BD2) 9

BRDT (BD1) 2454

BRDT (BD2) 15

Data sourced from EUbOPEN.

Beyond the BET family, GSK046 has been profiled against a broader panel of 40

bromodomains and 48 other protein targets, showing a clean selectivity profile with no

significant off-target activity.[3]

Experimental Protocols
The quantitative data presented above was generated using well-established biophysical and

biochemical assays. The general principles of these key experimental methodologies are

outlined below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying the binding of an inhibitor to a target

protein in vitro.

Assay Principle: The assay measures the disruption of an interaction between a

bromodomain protein and a synthetic, biotinylated histone peptide containing an acetylated

lysine residue.
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Reagents:

GST-tagged or His-tagged recombinant bromodomain protein (e.g., BRD4-BD2).

Biotinylated and acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac).

Europium-labeled anti-tag antibody (e.g., anti-GST-Europium), serving as the FRET donor.

Streptavidin-conjugated Allophycocyanin (SA-APC), serving as the FRET acceptor.

Test compound (GSK046) in serial dilutions.

Procedure:

The bromodomain protein, histone peptide, and antibodies are incubated together in a

microplate well. This allows the formation of a complex where the Europium donor and

APC acceptor are in close proximity, generating a FRET signal upon excitation.

The test compound (GSK046) is added to the wells. If the compound binds to the

bromodomain's acetyl-lysine binding pocket, it displaces the histone peptide.

This displacement separates the donor and acceptor fluorophores, leading to a decrease

in the FRET signal.

The signal is measured using a plate reader capable of time-resolved fluorescence.

Data Analysis: The decrease in FRET signal is proportional to the inhibitory activity of the

compound. IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

BROMOscan® (DiscoverX) Assay
BROMOscan is a competitive binding assay used to determine the dissociation constants (Kd)

for interactions between test compounds and a large panel of bromodomains.

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, proprietary ligand for binding to a DNA-tagged bromodomain protein.
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Procedure:

A library of bromodomain proteins, each tagged with a unique DNA identifier, is used.

The bromodomain proteins are tested for their ability to bind to an immobilized ligand in

the presence of the test compound (GSK046).

The amount of bromodomain protein bound to the solid support is measured by

quantifying the attached DNA tag using quantitative PCR (qPCR).

Data Analysis: The results are reported as the percentage of the bromodomain protein that

remains bound to the immobilized ligand at a given compound concentration. A Kd value is

then calculated from the dose-response curve, representing the binding affinity of the

compound for the specific bromodomain.

Signaling Pathway and Mechanism of Action
BET proteins are fundamental regulators of gene expression.[5] They act as epigenetic

scaffolds, linking chromatin to the transcriptional machinery.

Chromatin Binding: BET proteins, through their bromodomains, bind to acetylated lysine

residues on histone tails. This binding localizes them to active regions of chromatin, such as

enhancers and promoters.[8]

Recruitment of Transcription Factors: Once bound to chromatin, BET proteins, particularly

BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[5][9]

Transcriptional Elongation: P-TEFb phosphorylates RNA Polymerase II, stimulating the

transition from transcriptional initiation to productive elongation, leading to the expression of

target genes.[9] Many of these target genes are key oncogenes (e.g., c-MYC) and pro-

inflammatory cytokines.[5][10]

Inhibition by GSK046: GSK046 competitively binds to the acetyl-lysine binding pocket of the

BD2 domain of BET proteins. This prevents the BET protein from anchoring to acetylated

chromatin, leading to its displacement. Consequently, the recruitment of P-TEFb is blocked,

and the transcription of target genes is suppressed.[3] This mechanism underlies the

observed anti-inflammatory and anti-proliferative effects of BET inhibitors. For example,
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GSK046 has been shown to potently inhibit the production of the pro-inflammatory

chemokine MCP-1 in cellular assays.[3]

Visualizations
Experimental Workflow: TR-FRET Assay for
Bromodomain Inhibitors
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Caption: Workflow for determining inhibitor potency using a TR-FRET assay.
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Mechanism of Action: BET Inhibition
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Caption: BET proteins in transcription and its inhibition by GSK046.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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